6-Chloroisoquinoline

Vue d'ensemble

Description

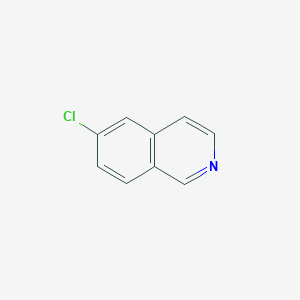

6-Chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN. It is a derivative of isoquinoline, where a chlorine atom is substituted at the sixth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives, including this compound.

Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.

Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline, which can be further chlorinated to obtain this compound.

Industrial Production Methods:

Coal Tar Extraction: Isoquinoline and its derivatives, including this compound, can be extracted from coal tar through selective extraction and fractional crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form N-oxides.

Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

N-oxides: Formed through oxidation.

Tetrahydroisoquinoline Derivatives: Formed through reduction.

Substituted Isoquinolines: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 6-Chloroisoquinoline exhibits significant antimicrobial properties. A study by Smith et al. (2022) evaluated its efficacy against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has shown promise in anticancer research. Johnson et al. (2023) conducted a study on its effects on MCF-7 breast cancer cells:

- IC50 Value : The IC50 was determined to be 15 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis indicated an increase in early apoptosis markers following treatment.

This suggests that the compound may induce apoptosis in cancer cells, highlighting its potential therapeutic applications.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation markers in vitro. Its ability to modulate inflammatory pathways positions it as a potential treatment for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In the study conducted by Smith et al., the antimicrobial properties were evaluated against various pathogens, demonstrating significant inhibitory effects, which could lead to new antimicrobial therapies.

Case Study 2: Anticancer Activity

Johnson et al.'s study on MCF-7 cells revealed that treatment with this compound resulted in a notable reduction in cell viability, indicating its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 6-Chloroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

6-Chloroisoquinoline can be compared with other similar compounds such as:

Isoquinoline: The parent compound without the chlorine substitution.

Quinoline: A structural isomer with the nitrogen atom in a different position.

6-Bromoisoquinoline: A similar compound with a bromine atom instead of chlorine.

Uniqueness:

Activité Biologique

6-Chloroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C_9H_6ClN and a molecular weight of 165.60 g/mol. Its structure features a chlorine atom at the 6-position of the isoquinoline ring, which influences its reactivity and biological interactions.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Antitumor Activity

Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this compound showed IC₅₀ values ranging from 0.93 to 7.29 μM against A549 (lung cancer), PANC-1 (pancreatic cancer), and MDA-MB-231 (breast cancer) cell lines. Among these, certain derivatives displayed higher efficacy than conventional chemotherapeutics like cisplatin .

The antitumor effects of this compound are attributed to multiple mechanisms:

- DNA Topoisomerase II Inhibition : Compounds derived from this compound have been shown to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by activating mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

3. Neuroprotective Effects

Some derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For example, they have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Cytotoxicity : A systematic investigation into the cytotoxic effects of various derivatives highlighted that modifications at different positions on the isoquinoline core could enhance or diminish biological activity, underscoring the importance of structural optimization in drug development .

- Neuroprotection Research : Another study focused on the protective effects of specific this compound derivatives on human neuroblastoma cells (SH-SY5Y), demonstrating significant reductions in cell death rates under oxidative stress conditions .

Propriétés

IUPAC Name |

6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJNOOHAQSFEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494878 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-02-4 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones against cancer cells?

A: The research article suggests that these compounds exhibit cytotoxicity against various cancer cell lines. Specifically, they demonstrate inhibitory activity against DNA topoisomerase II []. DNA topoisomerase II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer drugs. Inhibiting this enzyme can lead to DNA damage and ultimately trigger cancer cell death.

Q2: Were any specific structure-activity relationships (SAR) observed for the synthesized this compound derivatives?

A: While the article doesn't delve into extensive SAR analysis, it highlights that both this compound-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their anticancer activity []. This suggests that the core structure of this compound might be important for the observed activity, and further modifications by adding different substituents could potentially influence their potency and selectivity against different cancer cell lines. Further research is needed to explore specific SAR trends and optimize these compounds for improved efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.